REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4](NN)[N:3]=1.C(O)(=O)C>S([O-])([O-])(=O)=O.[Cu+2].O>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[CH:4][N:3]=1 |f:2.3|
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Name
|
|
Quantity
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8.2 g
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Type
|
reactant
|
Smiles
|
FC1=NC(=C(C=C1F)F)NN
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Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
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400 mL
|
Type
|
catalyst
|
Smiles
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S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added
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Type
|
TEMPERATURE
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Details
|
The resulting mixture was refluxed for 24 hours
|
Duration
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24 h
|
Type
|
CUSTOM
|
Details
|
while removing water using a Dean-Stark trap
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Type
|
CUSTOM
|
Details
|
the residue was dried
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Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 87.1% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |